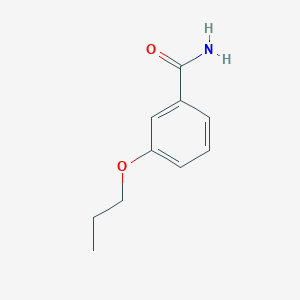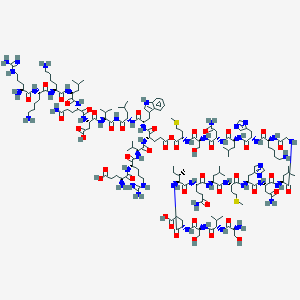![molecular formula C15H15N3O2S2 B222406 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTC or DTCM-T and has a molecular formula of C16H15N3O2S2.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is not well understood. However, it is believed that the compound acts as a p-type semiconductor by accepting electrons from the adjacent n-type semiconductor. This results in the formation of a p-n junction, which is essential for the functioning of electronic devices.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide in lab experiments is its high stability and reproducibility. The compound is also readily available and relatively inexpensive. However, one of the limitations of using DTCM-T is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. One of the most significant areas of research is the development of new methods for synthesizing the compound. Researchers are also exploring the use of DTCM-T in other electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Additionally, there is potential for the use of DTCM-T in the development of new materials for energy storage and conversion.
Synthesemethoden
The synthesis of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 4,5-dimethylthiophene-3-carbonyl chloride. The resulting compound is then reacted with phenyl isocyanate to form 4,5-dimethyl-2-{[(phenylcarbonyl)amino]thiophene-3-carbonyl} isocyanate. This compound is then reacted with thiourea to form 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. DTCM-T has been used as a p-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). DTCM-T has also been used as a hole transport material in perovskite solar cells.
Eigenschaften
Produktname |
4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide |
|---|---|
Molekularformel |
C15H15N3O2S2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,16,19)(H2,17,18,20,21) |
InChI-Schlüssel |
PUXIPHLUCCBSSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

